molecular formula C21H15N3O2S2 B4616821 2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B4616821
M. Wt: 405.5 g/mol
InChI Key: BHBJAXOTWWFVMN-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules incorporating multiple heterocyclic frameworks, such as benzofuran, thiazolo[3,2-b][1,2,4]triazole, and methylthio groups. These structures are known for their diverse biological activities and are of significant interest in medicinal chemistry for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related thiazolo[3,2-b][1,2,4]triazoles involves condensation reactions under green procedures, avoiding hazardous solvents and employing methods such as microwave irradiations for cyclization processes. These methods are not only eco-friendly but also enhance the efficiency of the synthesis process (Jakhar & Makrandi, 2012).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques used to determine the molecular structure of such compounds. For instance, similar thiazolo[3,2-b][1,2,4]triazine derivatives have been characterized using X-ray structural analysis to confirm their molecular framework (Elokhina et al., 1996).

Scientific Research Applications

Synthesis Techniques and Antimicrobial Activities

  • Researchers have developed facile synthesis techniques for novel series of derivatives integrating benzofuran and other moieties, which were evaluated for antimicrobial activities. Notably, some derivatives exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacterial strains (Idrees, Kola, & Siddiqui, 2019).

Eco-Friendly Synthesis Approaches

  • The green synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles has been achieved using ultrasound-promoted, one-pot methods. This approach underscores the importance of eco-friendly techniques in synthesizing complex molecules (Kumar & Sharma, 2017).

Antibacterial and Anticancer Potentials

  • A study on the green synthesis of 2-aryl-5-(benzofuran-2-yl)thiazolo[3,2-b][1,2,4]triazoles and their antibacterial activity highlighted not only the synthesis under eco-friendly conditions but also their potential as antibacterial agents (Jakhar & Makrandi, 2012). Additionally, certain synthesized compounds with benzothiazole moieties have been screened for anticancer activity, indicating the therapeutic potential of these derivatives (Havrylyuk et al., 2010).

Novel Molecules Against COVID-19

  • Innovative thiadiazole-based molecules containing 1,2,3-triazole moiety have been synthesized and identified for potential inhibitory activity against COVID-19's main protease. This highlights the compound's relevance in current antiviral research (Rashdan et al., 2021).

properties

IUPAC Name

(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S2/c1-12-15-5-3-4-6-16(15)26-18(12)19-22-21-24(23-19)20(25)17(28-21)11-13-7-9-14(27-2)10-8-13/h3-11H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBJAXOTWWFVMN-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC=C(C=C5)SC)SC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C/C5=CC=C(C=C5)SC)/SC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 3
Reactant of Route 3
2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 4
2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 5
Reactant of Route 5
2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 6
2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.